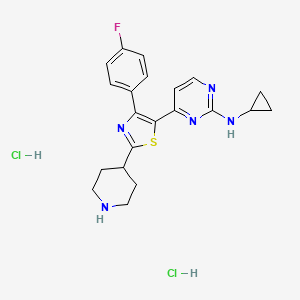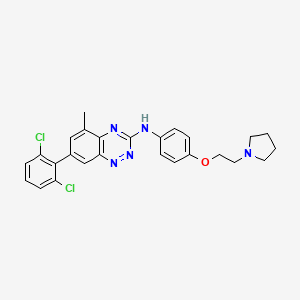
DBM 1285 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.
Applications De Recherche Scientifique
Disinfection By-Products Analysis
DBM 1285 dihydrochloride, as part of the broader category of disinfection by-products (DBPs), is a subject of significant research interest. DBPs are formed when disinfectants like chlorine react with organic and inorganic matter in water. Studies have shown that some DBPs, including trihalomethanes and haloacetic acids, are carcinogenic in animal studies, leading to concerns over their health effects (Woo et al., 2002). The prioritization of DBPs for further carcinogenicity testing and mechanistic studies is an important area of research.
Monitoring and Control of DBPs in Water Treatment
Monitoring and controlling the levels of DBPs like DBM 1285 dihydrochloride in drinking water is crucial. Techniques such as chlorinated cyanurate use in drinking water systems have been studied for their impact on DBP formation (Wahman et al., 2019). These studies are essential for informing practices that minimize harmful DBP levels while ensuring effective water disinfection.
Chemical and Molecular Studies
At a molecular level, research on compounds related to DBM 1285 dihydrochloride includes the synthesis and study of diethynylbenzene macrocycles (DBMs). These studies, which examine the self-association properties of DBMs in solution, contribute to a deeper understanding of the molecular interactions and behaviors of such compounds (Tobe et al., 1996); (Tobe et al., 2002).
Health Effects and Risk Assessment
The health effects of DBPs, including potential carcinogenic risks, are a significant focus of research. Studies have explored the relationship between chlorine consumption and DBP formation, examining how different compounds react with chlorine to form various DBPs (Chang et al., 2006). Understanding these relationships is crucial for assessing the health risks associated with DBPs in drinking water.
Removal and Treatment Techniques
Research also includes the study of nanofiltration techniques for the removal of DBPs like trihalomethanes from drinking water, offering potential methods for reducing the concentration of harmful DBPs in treated water (Uyak et al., 2008).
Propriétés
Nom du produit |
DBM 1285 dihydrochloride |
|---|---|
Formule moléculaire |
C21H22FN5S.2HCl |
Poids moléculaire |
468.42 |
Nom IUPAC |
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |
SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
Synonymes |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




